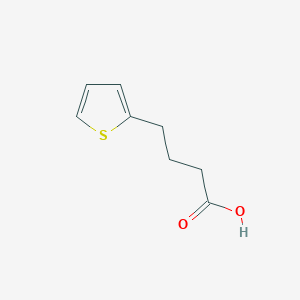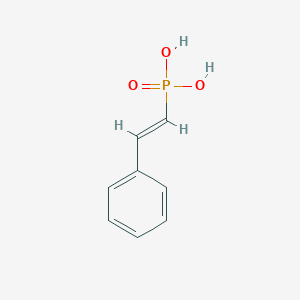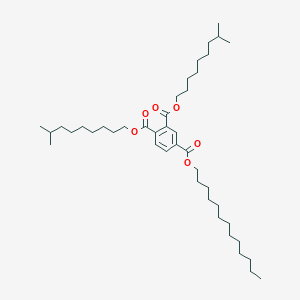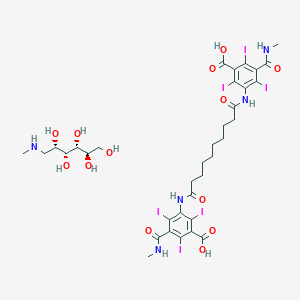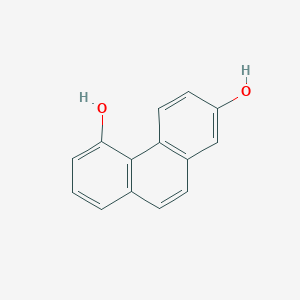
1-Benzhydryl-3-(4-bromophenoxy)azetidine
Overview
Description
1-Benzhydryl-3-(4-bromophenoxy)azetidine is a chemical compound that belongs to the class of azetidines. It is commonly used in scientific research for its unique properties and mechanism of action.
Scientific Research Applications
Stereoselective Synthesis and Medicinal Chemistry
- The compound plays a crucial role in the stereoselective synthesis of cis-3,4-disubstituted piperidines, demonstrating its utility in the construction of complex molecular architectures. This process is crucial for the development of compounds with potential applications in medicinal chemistry, offering a pathway to synthesize valuable templates for drug discovery (Mollet et al., 2011).
Domino Ring Opening and Cyclization
- It is instrumental in domino aziridine ring opening and Buchwald–Hartwig type coupling-cyclization reactions, facilitating the synthesis of trans-3,4-dihydro-2H-1,4-benzoxazine moieties. Such chemical transformations are significant for generating compounds with potential therapeutic applications, highlighting the versatility of 1-Benzhydryl-3-(4-bromophenoxy)azetidine in organic synthesis (Rao et al., 2012).
Dopaminergic Antagonism
- In the search for novel dopaminergic antagonists, derivatives of this compound have been evaluated, revealing their potency as D2 and D4 receptor antagonists. Such studies underscore the importance of this compound derivatives in the development of new treatments for disorders related to dopaminergic dysfunction (Metkar et al., 2013).
Synthesis of 3,3-Diarylazetidines
- The compound is also utilized in the synthesis of 3,3-diarylazetidines, showcasing the role of azetidines as valuable scaffolds in drug discovery. These structures are prepared from N-Cbz azetidinols in calcium(II)-catalyzed Friedel-Crafts alkylation reactions, illustrating the compound's contribution to accessing underexplored chemical space for therapeutic exploration (Denis et al., 2018).
Discovery and Evaluation of Novel Compounds
- The compound has facilitated the discovery and evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors. This illustrates its role in the synthesis of compounds with inhibitory activity against enzymes of pharmacological interest, highlighting its potential in contributing to the development of new therapeutic agents (Akbaba et al., 2013).
properties
IUPAC Name |
1-benzhydryl-3-(4-bromophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO/c23-19-11-13-20(14-12-19)25-21-15-24(16-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWZBENSISVWOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

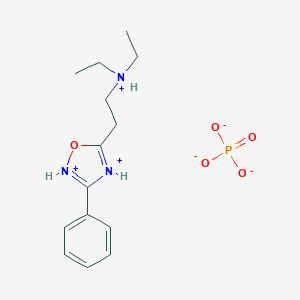
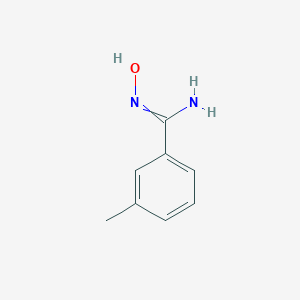


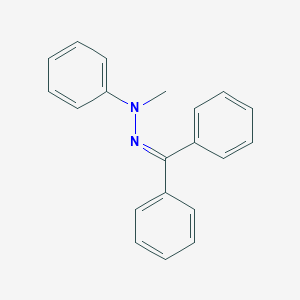
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B155422.png)

